

# Ammonium diethyldithiocarbamate synthesis and characterization

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## Compound of Interest

Compound Name: Ammonium diethyldithiocarbamate

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## An In-depth Technical Guide on the Synthesis and Characterization of **Ammonium Diethyldithiocarbamate**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

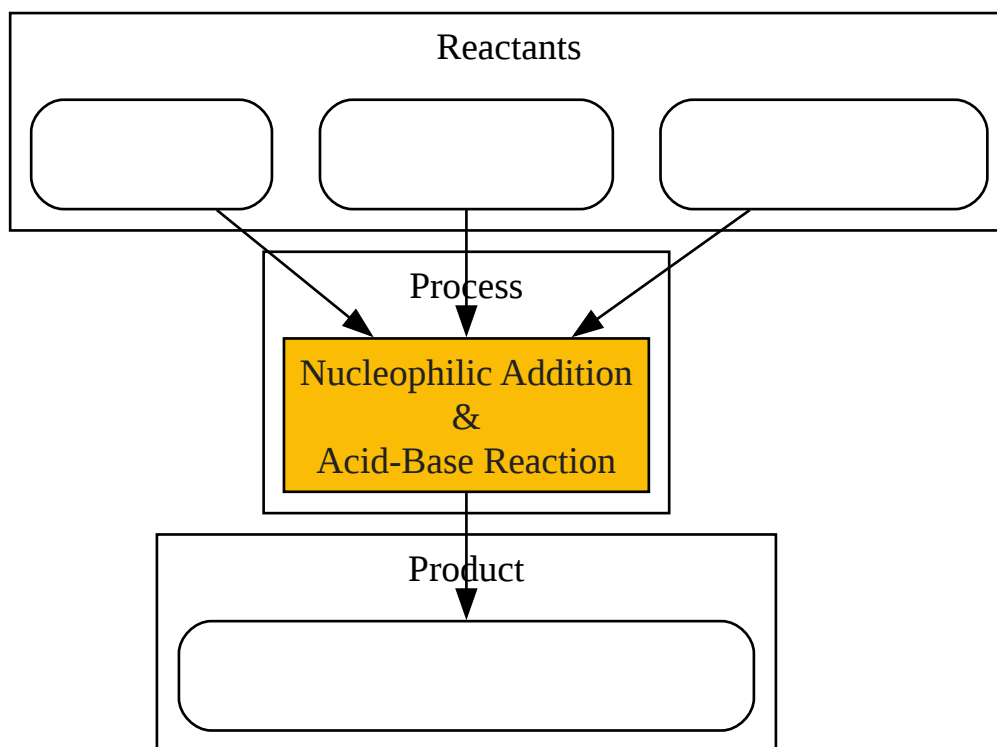
**Ammonium diethyldithiocarbamate**, with the chemical formula  $(C_2H_5)_2NC(S)SNH_4$ , is an organosulfur compound belonging to the dithiocarbamate family. Dithiocarbamates are notable for their strong metal-chelating properties and are widely utilized in various fields, including agriculture as fungicides and pesticides, in the rubber industry as vulcanization accelerators, and increasingly in medicine.[1] Their ability to form stable complexes with a wide range of metal ions makes them valuable ligands in coordination chemistry and potential therapeutic agents. This guide provides a comprehensive overview of the synthesis and detailed characterization of **ammonium diethyldithiocarbamate**.

## Synthesis of Ammonium Diethyldithiocarbamate

The primary synthesis route for dithiocarbamates involves the reaction of a secondary amine with carbon disulfide in the presence of a base.[1][2] For **ammonium diethyldithiocarbamate**, this involves the reaction of diethylamine with carbon disulfide, using ammonia as the base to form the ammonium salt.

## Reaction Principle

The synthesis is a nucleophilic addition reaction. The nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide. The resulting diethyldithiocarbamic acid is then deprotonated by ammonia to yield the **ammonium diethyldithiocarbamate** salt.



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Caption: General reaction scheme for the synthesis of **ammonium diethyldithiocarbamate**.

## Experimental Protocol

This protocol details a common laboratory-scale synthesis.

Materials:

- Diethylamine
- Carbon Disulfide (CS<sub>2</sub>)
- Concentrated Ammonium Hydroxide (Aqueous Ammonia, ~28-30%)

- Ethanol or Methanol
- Diethyl ether
- Ice bath
- Magnetic stirrer and stir bar
- Round-bottom flask
- Dropping funnel
- Büchner funnel and filter paper

Procedure:

- Set up a round-bottom flask in an ice bath on a magnetic stirrer.
- Add diethylamine to the flask, followed by an equal volume of ethanol or methanol to act as a solvent.
- Begin stirring and cool the solution to 0-5 °C.
- Slowly add carbon disulfide dropwise to the stirred solution using a dropping funnel over a period of 30 minutes. The molar ratio of diethylamine to carbon disulfide should be approximately 1:1.
- After the addition of CS<sub>2</sub>, continue stirring the mixture in the ice bath for another 30 minutes. A pale yellow intermediate, diethyldithiocarbamic acid, will form.
- While keeping the mixture cold, slowly add concentrated ammonium hydroxide dropwise. Use a slight molar excess of ammonia relative to the diethylamine. The ammonium salt will precipitate as a white or pale yellow solid.
- Continue stirring in the ice bath for an additional 1-2 hours to ensure complete reaction.
- Collect the precipitated solid by vacuum filtration using a Büchner funnel.

- Wash the collected solid twice with small portions of cold diethyl ether to remove any unreacted starting materials.
- Dry the product under vacuum or in a desiccator. The product should be stored at a low temperature (2-8°C) as it can decompose.[3]

## Stoichiometry and Yield

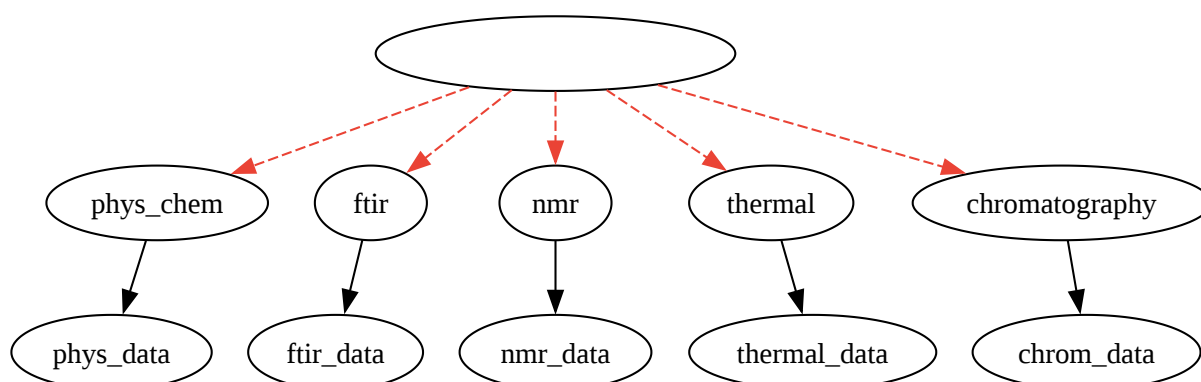
The following table provides an example of reactant quantities for a laboratory synthesis.

Reactant	Molecular Wt. (g/mol )	Moles	Quantity
Diethylamine	73.14	0.1	7.31 g (10.2 mL)
Carbon Disulfide	76.13	0.1	7.61 g (6.0 mL)
Ammonia (28% aq.)	17.03 (NH <sub>3</sub> )	~0.15	~10 mL

Theoretical Yield: 16.63 g. Typical yields for this synthesis are in the range of 80-95%.

## Characterization of Ammonium Diethyldithiocarbamate

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized compound.



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Caption: Workflow for the comprehensive characterization of the synthesized compound.

## Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below.

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>14</sub> N <sub>2</sub> S <sub>2</sub>	[4]
Molecular Weight	166.31 g/mol	
Appearance	White to pale yellow solid	
Melting Point	80 °C (decomposes)	[3]
Storage Temperature	2-8 °C	[3]
IUPAC Name	azane;diethylcarbamodithioic acid	[5]

## Spectroscopic Characterization

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is characterized by several key absorption bands.

Experimental Protocol:

- Instrument: A standard FTIR spectrometer.
- Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Spectra are typically recorded from 4000 to 400 cm<sup>-1</sup>.

Key FTIR Spectral Data:

Wavenumber (cm <sup>-1</sup> )	Assignment	Description
~3200-3000	$\nu(\text{N-H})$	N-H stretching vibrations of the ammonium (NH <sub>4</sub> <sup>+</sup> ) cation.
~2970, 2930, 2870	$\nu(\text{C-H})$	Asymmetric and symmetric C-H stretching of the ethyl groups.
~1480-1520	$\nu(\text{C-N})$	"Thioureide" band, characteristic C-N stretching with significant double bond character.[6]
~1270	$\nu(\text{C-N})$	C-N stretching of the N-ethyl groups.
~980-1000	$\nu(\text{C=S})$	C=S stretching vibration of the dithiocarbamate group.

Note: The exact peak positions can vary slightly based on the sample preparation method and instrument.

NMR spectroscopy provides detailed information about the molecular structure.

Experimental Protocol:

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A suitable deuterated solvent such as Deuterium Oxide (D<sub>2</sub>O) or DMSO-d<sub>6</sub>.
- Procedure: Dissolve a small amount of the sample in the deuterated solvent. Acquire <sup>1</sup>H and <sup>13</sup>C spectra.

<sup>1</sup>H NMR Spectral Data (Expected):

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~1.1 - 1.3	Triplet	6H	-CH <sub>3</sub> of the ethyl groups
~3.6 - 3.8	Quartet	4H	-CH <sub>2</sub> - of the ethyl groups
~7.0 - 7.5	Broad Singlet	4H	NH <sub>4</sub> <sup>+</sup> protons

<sup>13</sup>C NMR Spectral Data (Expected):

Chemical Shift ( $\delta$ , ppm)	Assignment
~12 - 14	-CH <sub>3</sub> of the ethyl groups
~45 - 50	-CH <sub>2</sub> - of the ethyl groups
~205 - 210	-NCS <sub>2</sub> (thiocarbonyl carbon)

Note: NMR data for the closely related **diethylammonium diethyldithiocarbamate** shows similar shifts for the ethyl groups.[7] The ammonium proton signal can be broad and its position may vary depending on concentration and solvent.

## Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of the compound.

Experimental Protocol:

- Instrument: A simultaneous TGA/DSC analyzer.
- Procedure: A small, accurately weighed sample is placed in an alumina or platinum pan. The sample is heated under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

- **Data Analysis:** The TGA curve plots weight loss versus temperature, while the DSC curve shows heat flow.

Expected Thermal Behavior:

- **Ammonium diethyldithiocarbamate** is expected to be thermally unstable.[8]
- The DSC curve would likely show an endothermic event corresponding to its melting and decomposition around 80 °C.[3][9]
- The TGA curve will show a significant weight loss starting at this temperature, corresponding to the decomposition of the molecule into volatile products.

## Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the synthesized compound. Due to the ionic and often unstable nature of dithiocarbamates, specific methods are required.

Experimental Protocol:

- **System:** An HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry).
- **Column:** A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often effective for separating polar, ionic compounds like dithiocarbamates.[10]
- **Mobile Phase:** A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate) is typically used.[10]
- **Sample Preparation:** The sample is dissolved in a suitable solvent, filtered, and injected into the HPLC system.
- **Analysis:** The purity is determined by the relative area of the main peak in the chromatogram.

## Conclusion



This guide has outlined the synthesis and comprehensive characterization of **ammonium diethyldithiocarbamate**. The reaction between diethylamine, carbon disulfide, and ammonia provides a straightforward and high-yielding route to the product. A combination of spectroscopic (FTIR, NMR), thermal (TGA/DSC), and chromatographic (HPLC) techniques is crucial for confirming the structure, assessing purity, and understanding the properties of the synthesized compound. These detailed protocols and data serve as a valuable resource for researchers working with dithiocarbamates in chemical synthesis, materials science, and drug development.

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## References

- 1. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dithiocarbamate - Wikipedia [en.wikipedia.org]
- 3. lookchem.com [lookchem.com]
- 4. Diethyldithiocarbamic acid ammonium salt [webbook.nist.gov]
- 5. Ammonium diethyldithiocarbamate | C<sub>5</sub>H<sub>14</sub>N<sub>2</sub>S<sub>2</sub> | CID 88794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DIETHYLAMMONIUM DIETHYLDITHIOCARBAMATE(1518-58-7) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermal decomposition of ammonium perchlorate-based molecular perovskite from TG-DSC-FTIR-MS and ab initio molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of dithiocarbamate fungicide residues by liquid chromatography/mass spectrometry and stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ammonium diethyldithiocarbamate synthesis and characterization]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1582315#ammonium-diethyldithiocarbamate-synthesis-and-characterization>]

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